molecular formula C16H18N2OS B1369117 2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 725226-42-6

2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B1369117
M. Wt: 286.4 g/mol
InChI Key: YIDYBLOXRURHCJ-UHFFFAOYSA-N
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Description

2-Amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, abbreviated as AMBCT, is an organic compound that has been studied for its potential applications in various fields, including medicine and biochemistry. Its unique structure and properties make it an attractive candidate for research.

Scientific Research Applications

Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

  • Medicinal Chemistry

    • Thiophene derivatives have been found to exhibit many pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
    • The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
  • Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Proteomics Research

    • Compounds similar to “2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” are used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
  • Anticancer Drug Discovery

    • 2-aminothiazole derivatives, which have a similar structure to the compound you mentioned, have shown promise in anticancer drug discovery . These compounds have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
  • Proteomics Research

    • A compound similar to the one you mentioned, “2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide”, is used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes .
  • Antiviral and Antimicrobial Activities

    • 2-aminothiazole derivatives, which have a similar structure to the compound you mentioned, have been found to possess antiviral and antimicrobial activities. These compounds could potentially be used in the development of new antiviral and antimicrobial drugs .

properties

IUPAC Name

2-amino-N-[(4-methylphenyl)methyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-10-5-7-11(8-6-10)9-18-16(19)14-12-3-2-4-13(12)20-15(14)17/h5-8H,2-4,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDYBLOXRURHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(SC3=C2CCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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